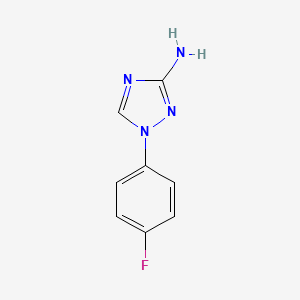

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced a thiopropargylated 1,2,4-triazole .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the click 1,3-dipolar cycloaddition reaction of mono- and bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides afforded regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives containing a fluorinated 1,2,4-triazole moiety .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine: is a versatile building block in organic synthesis. It can be used to create a variety of complex molecules due to its reactive amine group, which can undergo various substitution reactions. This compound can serve as a precursor for synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s fluorine atom plays a crucial role due to its bioisosteric properties. Fluorine can enhance the binding affinity of drugs to their targets, improve metabolic stability, and increase the ability to cross biological membranes. Therefore, it’s often incorporated into molecules during drug design to optimize pharmacokinetic and pharmacodynamic profiles .

Photoredox Catalysis

The compound can be involved in photoredox catalysis, a process that uses light to activate a catalyst which can then facilitate the transfer of electrons in chemical reactions. This method is environmentally friendly and can be used to introduce fluoroalkyl groups into molecules, significantly impacting the development of organofluorine compounds .

Development of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are found in many biologically active structures. The introduction of the CF3 group into a molecule can enhance its biological activity. The compound can be used to synthesize fluorinated pyrazoles, which are important in the development of new pharmaceuticals .

Radical Fluoroalkylation

This compound can be used in radical fluoroalkylation, a powerful tool in the chemistry of organofluorine compounds. This process introduces fluoroalkyl groups into molecules, which can improve their properties for use in pharmaceuticals and agrochemicals .

Environmental Chemistry

In environmental chemistry, the compound’s ability to participate in various chemical transformations makes it valuable for developing environmentally benign synthesis pathways. Its role in photoredox catalysis, for instance, contributes to greener chemical processes by reducing the need for harsh reagents and conditions .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .

Biochemical Pathways

Related compounds have been found to influence pathways involving transient receptor potential vanilloid 1 (trpv1) channels and acid-sensing ion channels (asics), which play important roles in modulating nociceptive signaling .

Pharmacokinetics

A related compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, has been found to exhibit non-linear oral pharmacokinetics in humans

Result of Action

Related compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSBWUNHGJCOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)

![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)

![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)

![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2898558.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)